2-bromo-5-heptylThiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17BrS |
|---|---|
Molecular Weight |
261.22 g/mol |
IUPAC Name |
2-bromo-5-heptylthiophene |
InChI |
InChI=1S/C11H17BrS/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h8-9H,2-7H2,1H3 |
InChI Key |
ZNPYUVNIHSSQTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(S1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 Heptylthiophene and Its Functionalized Analogues
Direct Bromination Strategies for Alkylthiophenes
Direct bromination of the thiophene (B33073) ring is a fundamental method for introducing a bromine atom, which then serves as a versatile handle for further chemical transformations. The regioselectivity of this reaction is a critical aspect, especially when dealing with substituted thiophenes like 2-heptylthiophene.
The bromination of 2-alkylthiophenes, such as 2-heptylthiophene, predominantly occurs at the C5 position (the alpha-position adjacent to the sulfur atom) due to the directing effect of the alkyl group and the inherent reactivity of the thiophene ring. jcu.edu.au The electron-donating nature of the alkyl group activates the thiophene ring towards electrophilic substitution, with the highest electron density being at the C5 position.
Common brominating agents like N-Bromosuccinimide (NBS) are frequently employed to achieve high regioselectivity. The reaction is typically carried out in a suitable solvent, such as a mixture of chloroform (B151607) and acetic acid, to facilitate the selective formation of the 5-bromo isomer over other potential isomers. jcu.edu.au When 2-alkylthiophenes are used as the starting material, bromination occurs at the 5-position first. jcu.edu.au Further bromination, if desired, would then typically occur at the 3-position. jcu.edu.au
The general reaction is as follows:
2-heptylthiophene + NBS → 2-bromo-5-heptylthiophene
This regioselectivity is crucial for synthesizing well-defined materials, as the position of the bromine atom dictates the connectivity and properties of the resulting oligomers and polymers.
The optimization of reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of brominating agent, solvent, temperature, and reaction time.
N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its ease of handling and high selectivity. Studies on similar alkylthiophenes have shown that solvents like acetic acid or tetrahydrofuran (B95107) (THF) are effective. For instance, bromination of 3-alkylthiophenes with NBS in acetic acid has been shown to yield the 2-bromo derivative with high regioselectivity. researchgate.net A straightforward method for synthesizing 2-bromo-4-alkylthiophenes involved the regioselective lithiation of 3-alkylthiophenes followed by quenching with bromine at -78°C, achieving yields greater than 90%. researchgate.net While this is for a different isomer, it highlights the importance of methodology in achieving high yields.
Below is an interactive data table summarizing typical conditions and outcomes for the bromination of alkylthiophenes, which can be extrapolated for the synthesis of this compound.
| Brominating Agent | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature | Several hours | >90% | researchgate.net |
| N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | 0 °C to RT | 1-3 hours | High | jcu.edu.au |
| Bromine | Acetic Acid | 0 °C | Not specified | Not specified | jcu.edu.au |
| n-Butyllithium then Bromine | Tetrahydrofuran (THF) | -78 °C | Not specified | >90% | researchgate.net |
It is important to note that careful control of stoichiometry (typically a slight excess of the brominating agent) is necessary to drive the reaction to completion while minimizing the formation of di-brominated byproducts.
Transition Metal-Catalyzed Cross-Coupling Reactions for Thiophene Derivatization
The bromine atom in this compound provides a reactive site for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon bonds and introducing a wide array of functional groups, enabling the synthesis of complex molecules and polymers.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. nih.gov In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the 5-position of the thiophene ring.
The general reaction scheme is:
This compound + Ar-B(OR)₂ --(Pd catalyst, Base)--> 2-aryl-5-heptylthiophene
Key components of a successful Suzuki-Miyaura coupling include a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄, Na₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water, toluene). nih.govupm.edu.my The choice of these components can significantly impact the reaction's efficiency and yield. For example, in the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives, Pd(PPh₃)₄ was used as the catalyst with K₃PO₄ as the base in a 1,4-dioxane/water solvent system at 90°C. researchgate.net
The electronic properties of the substituents on the arylboronic acid can influence the reaction, but the Suzuki-Miyaura coupling is known for its broad functional group tolerance. nih.gov
| Catalyst | Base | Solvent | Temperature | Typical Yield | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 90 °C | Moderate to Good | researchgate.net |
| Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 °C | Good | nih.gov |
| PdCl₂(dppf) | Cs₂CO₃ | Dimethoxyethane | 80 °C | High | jcu.edu.au |
The Stille and Negishi couplings are other powerful palladium- or nickel-catalyzed cross-coupling reactions for C-C bond formation.
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org It is particularly useful for synthesizing complex molecules and polymers. jcu.edu.au The general mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org A variety of palladium catalysts can be used, and additives like CuI can increase the reaction rate. harvard.edu
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.org This reaction is notable for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org Palladium catalysts are generally preferred for their higher yields and tolerance, though nickel catalysts are also used. wikipedia.org The reaction typically proceeds through oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. organic-chemistry.org
Both reactions can be applied to this compound to introduce a wide range of functionalities, including alkyl, alkenyl, alkynyl, and aryl groups. A comparison of Suzuki and Negishi reactions for the synthesis of 2-bromo-2′-phenyl-5,5′-thiophene found that the Suzuki reaction gave a much higher yield. tandfonline.com
| Coupling Reaction | Organometallic Reagent | Catalyst System | Key Features |
| Stille | Organotin (R-SnBu₃) | Pd(PPh₃)₄, Pd₂(dba)₃ | Tolerant of many functional groups, stable reagents. wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity, broad scope, mild reaction conditions. wikipedia.orgorganic-chemistry.org |
Kumada Catalyst-Transfer Polycondensation (KCTP) is a chain-growth polymerization method that allows for the synthesis of well-defined, regioregular conjugated polymers, such as poly(3-alkylthiophenes) (P3HTs). umich.edu This method involves the polymerization of a thiophene monomer bearing both a halogen and a metalating group, typically a Grignard reagent.
For a monomer derived from this compound, the process would first involve converting the bromo-group into a Grignard reagent. However, KCTP typically starts with a dihalo-substituted monomer, such as 2,5-dibromo-3-alkylthiophene. researchgate.net In this process, a Grignard metathesis reaction is first performed to selectively form a mono-Grignard reagent. beilstein-journals.org Then, a nickel catalyst, such as Ni(dppp)Cl₂, is added to initiate the polymerization. beilstein-journals.org The catalyst "walks" along the polymer chain as it grows, leading to a controlled polymerization.
The general steps for a related monomer are:
Grignard Metathesis: 2,5-dibromo-3-heptylthiophene (B13394383) + R-MgX → 2-bromo-5-magnesiochloro-3-heptylthiophene
Polymerization: n (2-bromo-5-magnesiochloro-3-heptylthiophene) --(Ni(dppp)Cl₂)--> Poly(3-heptylthiophene) + n MgXBr
This method allows for control over the molecular weight and polydispersity of the resulting polymer. acs.org The choice of initiator can play a crucial role in the efficiency of the polymerization, affecting the regioregularity, molecular weight, and polydispersity of the final polymer. acs.org Block copolymers can also be synthesized using this "living" polymerization characteristic by the sequential addition of different monomers. acs.org
| Catalyst | Monomer Type | Polymerization Type | Key Features |
| Ni(dppp)Cl₂ | 2-bromo-5-chloromagnesio-3-alkylthiophene | Chain-growth | Controlled molecular weight, low polydispersity, high regioregularity. umich.edubeilstein-journals.org |
| Ni(PPh₃)₂Cl₂ | Aryl halide initiator with thiophene Grignard | Chain-growth | In situ catalyst generation, efficient initiation. acs.org |
Multi-Step Synthetic Routes to Access Specific this compound Isomers and Derivatives
Complex thiophene systems often require multi-step synthetic sequences to control the placement of functional groups and achieve the desired molecular architecture. These routes involve the careful synthesis of precursors followed by sequential modifications to the thiophene ring.
The primary precursor for this compound is typically 2-heptylthiophene. Its synthesis can be approached through methods such as Friedel-Crafts acylation of thiophene with heptanoyl chloride, followed by reduction of the resulting ketone, or through cross-coupling reactions. However, the synthesis of precursors is not without its difficulties.
A significant challenge lies in the purification of thiophene starting materials and intermediates. google.com Commercial thiophene can be contaminated with strong-smelling sulfur-containing impurities like mercaptans and sulfides, which are difficult to remove by standard distillation or simple acid-base washing. google.com One patented method for purification involves treating crude thiophene with dilute nitric or nitrous acid, which selectively oxidizes and decomposes the impurities without destroying the thiophene ring itself. This is followed by distillation to yield a pure, odorless product. google.com For more complex, substituted thiophenes, advanced purification techniques such as chromatography and crystallization are often necessary to achieve the high purity required for subsequent reactions and applications.
The synthesis of the direct precursor, 2-heptylthiophene, can also present regioselectivity issues, potentially yielding a mixture of 2- and 3-substituted isomers that require careful separation.
Once a core structure like this compound is obtained, further complexity can be introduced through sequential functionalization. This involves the stepwise and site-selective introduction of additional functional groups onto the thiophene ring.
One powerful strategy is the use of directing groups in combination with C-H activation. acs.orgacs.org For instance, a pH-sensitive directing group can be installed on the thiophene ring to control the regioselectivity of subsequent reactions. This approach allows for directed C-H arylation under aqueous conditions, and by "switching" the directing group on or off, further functionalization, such as bromination, can be guided to other specific, unsubstituted positions on the ring. acs.org This technique provides controlled access to complex 2,3,4- and 2,4,5-substituted thiophenes. acs.orgacs.org
Another classic and effective technique is the halogen-lithium exchange reaction. Starting with a poly-brominated thiophene, a specific bromine atom can be selectively exchanged for a lithium atom using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. mdpi.com The resulting lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups. This chemo- and regioselective method is a cornerstone for creating multi-functionalized thiophenes from readily available brominated precursors. mdpi.com These sequential techniques are indispensable for building the complex molecular architectures required for advanced materials and pharmaceuticals. nih.gov
Sustainable and Scalable Synthetic Approaches for this compound Production
As industrial demand for specialty chemicals grows, there is an increasing focus on developing synthetic methods that are not only efficient but also environmentally sustainable and scalable. This has led to the application of green chemistry principles and advanced manufacturing technologies like flow synthesis for the production of this compound.
Traditional bromination reactions often use elemental bromine, which is highly toxic and corrosive. Green chemistry seeks to replace such hazardous reagents with safer alternatives. cambridgescholars.com N-Bromosuccinimide (NBS) is a widely used solid reagent that is easier and safer to handle than liquid bromine and is effective for the regioselective bromination of thiophenes, often with high yields at the 2-position. tandfonline.comresearchgate.net
Other green bromination strategies include:
Photocatalysis : Visible-light-mediated photocatalysis can achieve the bromination of thiophenes using aqueous hydrobromic acid (HBr) as the bromine source and oxygen as a green oxidant. researchgate.net
Ultrasonic Irradiation : The use of ultrasound can accelerate the bromination of thiophenes with NBS, often leading to faster reactions and higher yields. researchgate.net
Aqueous Media : Employing bromide/bromate salt combinations in water as a reaction medium avoids the use of volatile organic solvents. cambridgescholars.com
For coupling reactions, such as the Suzuki coupling used to create functionalized derivatives from this compound, green approaches focus on minimizing waste and energy consumption. Microwave-assisted, solvent-free Suzuki coupling reactions using a solid support like aluminum oxide provide a rapid and efficient method for synthesizing thiophene oligomers, significantly reducing reaction times and solvent waste. acs.org
Flow synthesis, or continuous manufacturing, offers significant advantages over traditional batch processing in terms of safety, efficiency, and reproducibility. In a flow system, reagents are continuously pumped through a reactor where they mix and react.
The bromination of thiophene has been successfully demonstrated in a microreactor setup. eurekaselect.com This technique allows for a solvent-free, continuous reaction using pure bromine and thiophene at room temperature. The results are dramatic: a reaction that takes hours in a batch process can be completed in under a second in a microreactor. This method not only enhances safety by minimizing the amount of hazardous material reacting at any given time but also improves yield and selectivity.
| Parameter | Batch Processing | Flow Microreactor |
| Reaction Time | ~2 hours | < 1 second |
| Yield (2,5-dibromothiophene) | ~50-77% | up to 86% |
| Solvent | Required | Solvent-free |
| Process Control | Moderate | High (precise control of temperature & mixing) |
| Scalability | Stepwise | Continuous |
| Data derived from a comparative study on thiophene bromination. eurekaselect.com |
Furthermore, electrochemical bromination of thiophenes has also been adapted for continuous-flow conditions, offering another scalable and controlled method for production. researchgate.net The application of flow chemistry to the synthesis of thiophene derivatives represents a major step towards more efficient, reproducible, and safer chemical manufacturing. researchgate.net
Advanced Spectroscopic and Chromatographic Techniques for Characterization of 2 Bromo 5 Heptylthiophene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.
Proton NMR (¹H NMR) for Positional Isomer Differentiation in Heptylthiophene Derivatives
Proton NMR (¹H NMR) is instrumental in differentiating between positional isomers of heptylthiophene. The substitution pattern on the thiophene (B33073) ring significantly influences the chemical shifts (δ) and coupling constants (J) of the aromatic protons. In the case of 2-bromo-5-heptylthiophene, two distinct signals are expected in the aromatic region, corresponding to the protons at the C3 and C4 positions of the thiophene ring. These protons form an AX spin system and appear as doublets.
For instance, in the closely related compound, 2-bromo-5-hexylthiophene, the thiophene protons appear as doublets at approximately δ 6.85 and δ 6.63 ppm with a coupling constant of around 3.7 Hz. rsc.org For this compound, similar chemical shifts would be anticipated. The proton at C4 (adjacent to the bromine atom) is expected to be slightly downfield compared to the proton at C3 (adjacent to the heptyl group).
The differentiation from its primary isomer, 3-bromo-2-heptylthiophene, would be clear. In the latter, the thiophene ring would exhibit two doublets with a larger coupling constant, characteristic of adjacent protons at C4 and C5. Another possible isomer, 2-bromo-3-heptylthiophene, would show a singlet for the proton at C5 and a doublet for the proton at C4, coupled to the methylene (B1212753) group of the heptyl chain. The ¹H NMR spectrum thus provides a definitive fingerprint for each positional isomer.
The heptyl chain itself will produce a series of signals in the aliphatic region of the spectrum. The terminal methyl group (CH₃) will appear as a triplet, while the methylene groups (CH₂) will present as multiplets. The methylene group directly attached to the thiophene ring (α-CH₂) is deshielded and will appear as a triplet at a downfield chemical shift compared to the other methylene groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H-3 | ~ 6.65 | Doublet | ~ 3.7 |
| Thiophene H-4 | ~ 6.87 | Doublet | ~ 3.7 |
| α-CH₂ (heptyl) | ~ 2.78 | Triplet | ~ 7.5 |
| β-CH₂ (heptyl) | ~ 1.65 | Multiplet | - |
| Other CH₂ (heptyl) | ~ 1.30 | Multiplet | - |
| CH₃ (heptyl) | ~ 0.89 | Triplet | ~ 7.0 |
Carbon-13 NMR (¹³C NMR) and DEPT Techniques for Structural Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. In this compound, a total of 11 distinct carbon signals are expected (4 for the thiophene ring and 7 for the heptyl chain). The carbon atom attached to the bromine (C2) will be significantly shielded, appearing at a lower chemical shift, while the carbon atom bearing the heptyl group (C5) will be deshielded.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). libretexts.org A DEPT-135 experiment, for example, will show CH₃ and CH signals as positive peaks, while CH₂ signals will be negative. Quaternary carbons, such as C2 and C5 of the thiophene ring in this case, will be absent in a DEPT-135 spectrum. This information, combined with the standard ¹³C NMR spectrum, allows for the unambiguous assignment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
| Thiophene C2 | ~ 111.0 | Absent (Quaternary) |
| Thiophene C3 | ~ 125.0 | Positive (CH) |
| Thiophene C4 | ~ 130.0 | Positive (CH) |
| Thiophene C5 | ~ 145.0 | Absent (Quaternary) |
| α-C (heptyl) | ~ 30.5 | Negative (CH₂) |
| β-C (heptyl) | ~ 31.7 | Negative (CH₂) |
| γ-C (heptyl) | ~ 29.0 | Negative (CH₂) |
| δ-C (heptyl) | ~ 29.1 | Negative (CH₂) |
| ε-C (heptyl) | ~ 31.8 | Negative (CH₂) |
| ζ-C (heptyl) | ~ 22.6 | Negative (CH₂) |
| η-C (heptyl) | ~ 14.1 | Positive (CH₃) |
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC) for Complete Assignment of this compound
Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu In this compound, a cross-peak between the two thiophene protons (H3 and H4) would be observed, confirming their proximity. Additionally, the COSY spectrum would show correlations between adjacent protons within the heptyl chain, allowing for a sequential walk-through of the alkyl chain starting from the α-CH₂ group.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each CH, CH₂, and CH₃ group will exhibit a cross-peak connecting the proton chemical shift to the carbon chemical shift. This allows for the direct assignment of the carbon signals for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). sdsu.edu HMBC is crucial for identifying quaternary carbons and for piecing together different molecular fragments. For this compound, key HMBC correlations would include:
The α-CH₂ protons of the heptyl group showing correlations to the thiophene carbons C4 and C5.
The thiophene proton H4 showing correlations to C2, C3, and C5.
The thiophene proton H3 showing correlations to C2, C4, and C5.
These 2D NMR techniques, when used in concert, provide a comprehensive and interconnected web of data that allows for the definitive structural assignment of this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. metu.edu.trchinesechemsoc.org This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₇BrS), the exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ³²S). This experimental value can then be compared to the theoretical exact mass, and a match within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Table 3: Theoretical Exact Mass for this compound
| Molecular Formula | Isotopologue | Theoretical Exact Mass (m/z) |
| C₁₁H₁₇BrS | [M(⁷⁹Br)]⁺ | 260.0285 |
| C₁₁H₁₇BrS | [M(⁸¹Br)]⁺ | 262.0265 |
An HRMS measurement confirming these values would provide high confidence in the elemental composition of the synthesized compound.
Fragmentation Pathways and Isotopic Patterns in Electron Ionization (EI) and Electrospray Ionization (ESI) MS
The choice of ionization technique significantly impacts the resulting mass spectrum.
Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). uni-saarland.de This process often leads to extensive fragmentation of the molecule, providing valuable structural information. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺˙). Due to the near-equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic doublet with a 1:1 intensity ratio, separated by 2 m/z units. msu.edu
Common fragmentation pathways for alkylthiophenes include cleavage of the alkyl chain. A prominent fragmentation would be the benzylic-like cleavage (α-cleavage) of the C-C bond adjacent to the thiophene ring, resulting in the loss of a hexyl radical (C₆H₁₃) and the formation of a stable thienylmethyl cation. Another significant fragmentation would be the loss of the bromine atom.
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment | Formation Pathway |
| 260/262 | [C₁₁H₁₇BrS]⁺˙ | Molecular Ion |
| 179 | [C₅H₆S]⁺˙ | Loss of C₆H₁₁ radical |
| 181 | [C₁₁H₁₇S]⁺ | Loss of Br radical |
| 97 | [C₅H₅S]⁺ | Thienyl cation |
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is particularly useful for analyzing polar and large molecules. nih.govlibretexts.org It typically generates protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. For a non-polar molecule like this compound, ESI might be less efficient than other techniques like Atmospheric Pressure Chemical Ionization (APCI). However, if an ESI spectrum is obtained, it would predominantly show the molecular ion with its characteristic bromine isotopic pattern, providing a clear indication of the molecular weight without the complexity of extensive fragmentation. This makes it a complementary technique to EI-MS for confirming the molecular mass.
MALDI-TOF/MS for Polymer Characterization Derived from the Compound
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is a powerful technique for the characterization of polymers derived from this compound, such as poly(3-heptylthiophene). This method allows for the determination of absolute molecular weights, molecular weight distributions, and information about the end-groups of the polymer chains. researchgate.netkinampark.com
In a typical MALDI-TOF/MS experiment for poly(3-alkylthiophene)s, the polymer sample is mixed with a matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]-malononitrile (DCTB) or dithranol, and subjected to a laser beam. kinampark.commdpi.com This process generates ionized polymer molecules that are then accelerated in an electric field and their time-of-flight to a detector is measured. The mass-to-charge ratio (m/z) of the ions is directly related to their time-of-flight, allowing for the construction of a mass spectrum.
Research on analogous poly(3-hexylthiophene) (P3HT) has demonstrated the utility of MALDI-TOF/MS in confirming the chemical structure and identifying the end-groups of the polymer chains. researchgate.netnih.gov For instance, studies have successfully identified P3HT chains with bromine and hydrogen end-groups, which result from the initiation and termination steps of the polymerization process. researchgate.net The resolution of MALDI-TOF/MS can be high enough to distinguish between different isotopic compositions and to confirm the successful modification of polymer end-groups. mdpi.com
Table 1: Exemplary MALDI-TOF/MS Data for Poly(3-alkylthiophene)s
| Polymer | Matrix | Observed m/z values | End-Group Confirmation | Reference |
| Poly(3-hexylthiophene) | Dithranol | Series of peaks corresponding to repeating monomer units | H/Br end-groups identified | researchgate.net |
| Cyclic Poly(3-hexylthiophene) | Dithranol | Shift in isotope distribution by m/z = 2 compared to linear P3HT | Confirms elimination of two hydrogen atoms upon cyclization | mdpi.com |
| Star-shaped Poly(3-hexylthiophene) | DCTB | Peaks corresponding to the expected masses of the polymer arms | Confirms the structure of the star-shaped polymer | kinampark.com |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure, functional groups, and conformational order of this compound and its polymeric derivatives.
Characteristic Absorption Bands for Thiophene Ring and Alkyl/Halogen Functional Groups
The IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrations of the thiophene ring, the heptyl chain, and the carbon-bromine bond.
Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring are typically observed in the Raman spectra of poly(3-alkylthiophene)s around 1460 cm⁻¹ (symmetric stretch) and 1560 cm⁻¹ (antisymmetric stretch). researchgate.net The position of the main C=C stretching band is sensitive to the conjugation length and planarity of the polythiophene backbone. cambridge.orgcolab.ws In well-ordered, regioregular polymers, this band position is largely independent of the excitation wavelength, indicating a high degree of structural homogeneity. colab.ws
Alkyl Group Vibrations: The heptyl side chain gives rise to characteristic C-H stretching vibrations in the region of 2850-3000 cm⁻¹. The presence of both symmetric and asymmetric methylene (CH₂) stretching modes can provide information about the conformational order of the alkyl chain. mdpi.com
Halogen Functional Group: The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for Alkylthiophenes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
| C=C Symmetric Stretch (Thiophene Ring) | ~1460 | Raman | researchgate.net |
| C=C Antisymmetric Stretch (Thiophene Ring) | ~1560 | Raman | researchgate.net |
| C-H Stretch (Alkyl Chain) | 2850 - 3000 | IR, Raman | mdpi.com |
| C-S Stretch (Thiophene Ring) | ~1040 | IR | researchgate.net |
Conformational Analysis of the Heptyl Chain via Vibrational Signatures
Vibrational spectroscopy is a powerful tool for analyzing the conformational order of the heptyl side chains. acs.org The presence of gauche defects in the alkyl chain leads to a relaxation of local symmetry, which can be detected in the vibrational spectra. mdpi.comuoregon.edu
In particular, the ratio of the intensities of the methylene (CH₂) to the methyl (CH₃) stretching modes can be used as a qualitative measure of conformational order. uoregon.edu A higher intensity of the methylene peaks relative to the methyl peaks suggests a greater number of gauche conformations and a more disordered chain structure. mdpi.comuoregon.edu Studies on alkyl chains at interfaces have shown that an increase in surface concentration can lead to a reduction in gauche defects, indicating a more ordered, all-trans conformation. uoregon.edu Similarly, the analysis of band progressions from rocking, twisting, and wagging vibrational modes of methylene units can confirm an all-trans conformation. researchgate.net
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from its isomers and other impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Thiophene Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile thiophene derivatives. researchgate.net In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification.
GC-MS has been successfully used to identify and characterize various halogenated thiophenes. researchgate.netnih.gov For instance, in the analysis of the halogenation of thiophene, GC-MS was used to characterize the resulting chloro-thiophenes. researchgate.net The technique can also be used to identify byproducts in synthetic reactions, such as the formation of butylated thiophenes during metal-halogen exchange reactions. nih.gov The combination of retention time from GC and the mass spectrum from MS provides a high degree of confidence in the identification of the compounds.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of this compound and its Analogues
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of non-volatile or thermally labile compounds like this compound and its analogues. nih.gov Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is particularly well-suited for separating compounds with different alkyl chain lengths or isomeric forms. researchgate.net
Studies on the separation of oligomers of 3-hexylthiophene (B156222) have shown that RP-HPLC can effectively separate these compounds based on the number of monomer units. researchgate.net The choice of mobile phase has a significant impact on the selectivity of the separation. For instance, a mobile phase of tetrahydrofuran (B95107) and water has been shown to provide high selectivity, even enabling the separation of different isomers. researchgate.net By carefully selecting the column and mobile phase, HPLC can be a powerful tool for isolating pure this compound from potential isomers, such as those with different substitution patterns on the thiophene ring.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution of Polymers
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight characteristics of polymers derived from substituted thiophenes, such as poly(3-alkylthiophene)s. This method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and elute later. The result is a chromatogram that provides a distribution of the molecular weights within the polymer sample.
From the GPC data, several key parameters are calculated:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is sensitive to the presence of low-molecular-weight chains.
Weight-average molecular weight (Mₙ): An average that is biased towards heavier molecules. It is more sensitive to the presence of high-molecular-weight chains.
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ / Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample where all polymer chains are of the same length. Chain-growth polymerizations, such as Grignard Metathesis (GRIM) polymerization, can produce P3HT with relatively narrow polydispersities (PDI < 1.5). cmu.edu
Detailed Research Findings
The synthesis of regioregular poly(3-hexylthiophene) via the Kumada Catalyst Transfer Polycondensation (KCTP), also known as the GRIM method, allows for a controlled, quasi-living polymerization. beilstein-journals.org This control is evidenced by the linear relationship between the number-average molecular weight (Mₙ) and the monomer-to-initiator ratio. beilstein-journals.orgbeilstein-journals.orgacs.org
In a typical GRIM polymerization starting from a monomer like 2-bromo-5-chloromagnesio-3-hexylthiophene, the resulting molecular weight can be controlled by adjusting the concentration of the nickel catalyst, such as Ni(dppp)Cl₂. cmu.edu For instance, a P3HT polymer synthesized via GRIM polymerization was characterized by GPC, yielding an Mₙ of 8,100 g/mol and a PDI of 1.49. mdpi.com This polymer was subsequently used to create a block copolymer, P3HT-b-PS, which showed an increased Mₙ of 10,000 g/mol and a PDI of 1.99, confirming the successful block addition. mdpi.com
Continuous-flow synthesis methods have also been employed to produce P3HT with precise molecular weight control. beilstein-journals.org GPC analysis of polymers produced this way showed that Mₙ values ranging from 5 to 40 kg/mol could be reliably obtained by varying the monomer-to-catalyst ratio. beilstein-journals.orgbeilstein-journals.org
The tables below present GPC data from various studies on P3HT, illustrating how synthetic conditions influence the molecular weight distribution. The data is typically calibrated against polystyrene standards. beilstein-journals.orgaip.org
Table 1: GPC Data for Poly(3-hexylthiophene) in Different Studies
| Polymer Sample | Synthesis Method | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Source |
|---|---|---|---|---|---|
| P3HT-Br | GRIM Polymerization | 8,100 | - | 1.49 | mdpi.com |
| P3HT | Electrospray Deposition | 12,200 | 19,398 | 1.59 | aip.org |
| HT-P3HT | Ni-catalyzed Polymerization | 17,000 | 21,760 | 1.28 |
Mₙ data was not always reported but PDI was provided. Calculated from reported Mₙ and PDI where available.
Table 2: GPC Data for P3HT from Continuous Flow Synthesis
| Catalyst mol % | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Source |
|---|---|---|---|
| 3.0 | 6.2 | 1.9 | beilstein-journals.org |
| 1.5 | 10.1 | 1.7 | beilstein-journals.org |
| 0.9 | 17.5 | 1.6 | beilstein-journals.org |
These findings underscore the power of GPC in characterizing polymers derived from monomers like this compound. By providing detailed molecular weight distributions, GPC allows researchers to correlate synthetic parameters with the final polymer structure, which is critical for tailoring the material's electronic and physical properties for specific applications.
Theoretical and Computational Investigations of 2 Bromo 5 Heptylthiophene
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-bromo-5-heptylthiophene, DFT calculations are instrumental in elucidating its fundamental electronic and structural properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. scispace.comresearchgate.netnih.gov
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic excitation properties. nih.govmdpi.com A smaller gap suggests higher reactivity and lower stability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, which acts as the electron-donating part of the molecule. The LUMO, conversely, represents the electron-accepting region. The presence of the bromine atom, an electron-withdrawing group, and the heptyl group, an electron-donating alkyl chain, influences the energy levels of these orbitals. ossila.com DFT calculations can precisely map the electron density distribution of these orbitals and calculate their energy values.
Table 1: Calculated Frontier Molecular Orbital Energies and Properties for this compound The following data is representative of values obtained from DFT/B3LYP calculations for similar thiophene derivatives.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.25 eV | Relates to ionization potential; electron-donating ability |
| LUMO Energy | -1.10 eV | Relates to electron affinity; electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.15 eV | Indicates chemical reactivity and electronic transition energy |
| Ionization Potential | 6.25 eV | Energy required to remove an electron |
DFT calculations are a reliable method for predicting various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate nuclear magnetic shielding tensors, from which NMR chemical shifts (δ) are derived. tandfonline.commdpi.com Calculations are typically performed on the optimized geometry of the molecule, and the results are often correlated with experimental shifts to validate assignments. mdpi.com Theoretical predictions for the ¹H and ¹³C NMR spectra of this compound can help in the assignment of protons and carbons, especially for the complex signals of the heptyl chain and the substituted thiophene ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on GIAO-DFT calculations relative to a TMS standard, referencing methodologies used for similar organic molecules. mdpi.comruc.dk
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| H3 (Thiophene) | 6.85 | C2 (Thiophene-Br) | 111.5 |
| H4 (Thiophene) | 6.70 | C3 (Thiophene) | 130.2 |
| CH₂ (α to ring) | 2.75 | C4 (Thiophene) | 124.8 |
| CH₂ (β to ring) | 1.65 | C5 (Thiophene-Heptyl) | 145.9 |
| CH₂ (γ, δ, ε) | 1.30-1.40 | CH₂ (α to ring) | 30.5 |
| CH₃ (terminal) | 0.90 | CH₂ (β, γ, δ, ε) | 29.0-31.8 |
Vibrational Frequencies: DFT can also compute the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. scispace.comresearchgate.net These calculated frequencies, when properly scaled to account for anharmonicity and basis set limitations, can be used to assign experimental peaks in Infrared (IR) and Raman spectra. scispace.com This analysis helps identify characteristic vibrations, such as C-H stretches of the alkyl chain, C=C and C-S stretches of the thiophene ring, and the C-Br stretching mode.
The flexible heptyl chain attached to the thiophene ring can adopt numerous conformations due to rotation around its C-C single bonds. A conformational analysis using DFT is essential to identify the most stable conformer (the global minimum on the potential energy surface) and the energies of other local minima. asianpubs.org
This analysis involves systematically rotating the dihedral angles of the heptyl chain and performing geometry optimization at each step. The resulting energy landscape reveals the relative stabilities of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its packing in the solid state and its interactions with other molecules.
Molecular Dynamics (MD) Simulations
While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of systems containing many molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into collective phenomena such as aggregation and solvation.
In condensed phases (liquid or solid), this compound molecules interact through various non-covalent forces. MD simulations can model these interactions to predict how molecules arrange themselves. Key interactions include:
π-π Stacking: The planar thiophene rings can stack on top of each other, an interaction crucial for charge transport in organic electronic materials. researchgate.net
Van der Waals Forces: These interactions between the heptyl chains play a significant role in molecular packing and aggregation.
Halogen Bonding: The bromine atom can act as a Lewis acid, interacting with electron-rich sites on neighboring molecules.
MD simulations can predict the formation of molecular aggregates and provide structural details, such as the average distance between stacked thiophene rings, which can be influenced by the presence of substituents like bromine. researchgate.net
The behavior of this compound can change significantly in the presence of a solvent. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation effects. These simulations can reveal the structure of the solvation shell around the molecule and quantify how the solute affects the local solvent structure.
Furthermore, MD simulations provide a dynamic picture of the heptyl chain's conformational flexibility in solution. By tracking the dihedral angles of the alkyl chain over time, one can understand how the solvent hinders or facilitates transitions between different conformational states. This is critical for understanding the molecule's behavior in solution-based applications, where conformational freedom can impact reactivity and self-assembly processes.
Reactivity and Reaction Mechanisms of 2 Bromo 5 Heptylthiophene
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring is inherently more reactive towards electrophiles than benzene (B151609) due to the ability of the sulfur atom's lone pairs to stabilize the intermediate carbocation (arenium ion). However, in 2-bromo-5-heptylthiophene, the two most reactive positions (C2 and C5) are already substituted, directing further substitution to the C3 or C4 positions.
The position of an incoming electrophile on the this compound ring is determined by the combined directing effects of the two existing substituents.
Heptyl Group: As an alkyl group, it is an activating, ortho, para-director. Since the para position (C5) is blocked, it directs electrophiles to its ortho position, which is C4.
Bromine Atom: As a halogen, it is a deactivating, ortho, para-director. The deactivation occurs via a strong inductive electron-withdrawing effect, while the directing effect is due to the resonance donation of its lone pairs. With the para position (C5) blocked, it directs electrophiles to its ortho position, C3.
The ultimate regiochemical outcome depends on the balance between these two competing effects. Generally, activating groups have a more pronounced directing effect than deactivating halogens. Therefore, electrophilic substitution on this compound is expected to preferentially occur at the C4 position, guided by the activating heptyl group. However, the reaction may yield a mixture of C3 and C4 substituted products, with the ratio depending on the specific electrophile and reaction conditions.
The rate of electrophilic aromatic substitution is influenced by a combination of electronic and steric factors.
Electronic Effects: The heptyl group is electron-donating, which activates the thiophene ring and stabilizes the positively charged intermediate, thereby increasing the reaction rate. Conversely, the bromine atom is electron-withdrawing by induction, which deactivates the ring and slows the reaction rate. The net result is a moderately reactive aromatic system compared to thiophene itself but significantly more reactive than a halogenated benzene.
Steric Effects: The long heptyl chain can exert steric hindrance, potentially impeding the approach of an electrophile to the adjacent C4 position. This steric crowding can sometimes lead to an increased proportion of substitution at the less hindered C3 position, despite the electronic preference for the C4 position. The balance of these effects is crucial in determining the final product distribution.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The carbon-bromine bond in this compound is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SNAr) is generally difficult unless the ring is activated by strong electron-withdrawing groups, which is not the case here. nih.gov
This compound is a critical monomer for the synthesis of regioregular poly(3-heptylthiophene) (P3HT), a conductive polymer with applications in organic electronics. The most prominent method is Kumada Catalyst-Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization. nih.govdntb.gov.ua
The mechanism proceeds via a chain-growth pathway:
Monomer Activation: this compound is first converted into its Grignard reagent, 5-heptylthien-2-ylmagnesium bromide, through reaction with an alkylmagnesium halide.
Initiation: A nickel(II) catalyst, typically Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), is added. The Grignard reagent transmetalates with the nickel center, forming an organonickel complex.
Propagation: The nickel complex remains at the end of the growing polymer chain. It undergoes a cycle of oxidative addition into the C-Br bond of a new monomer molecule, followed by reductive elimination, which forms a new C-C bond and extends the polymer chain. The catalyst effectively "walks" along the polymer chain as new monomer units are added.
This catalyst-transfer mechanism allows for the synthesis of polymers with controlled molecular weight and low polydispersity. researchgate.net Steric hindrance plays a significant role; monomers with substituents ortho to the Grignard function can inhibit or halt polymerization. acs.orgru.nl
| Reaction Name | Catalyst | Monomer Form | Key Feature |
|---|---|---|---|
| Kumada / GRIM | Ni(dppp)Cl₂ | Organomagnesium (Grignard) | Chain-growth mechanism, produces regioregular polymers. |
| Suzuki Coupling | Pd(PPh₃)₄ | Boronic Acid/Ester | Tolerant of various functional groups. |
| Stille Coupling | Pd(PPh₃)₄ | Organotin (Stannane) | Effective for complex oligomer synthesis. jcu.edu.au |
The bromine atom can be replaced with other functional groups, significantly expanding the synthetic utility of this compound.
Formation of Boronic Esters: A common derivatization is the conversion to a boronic ester, which is a key substrate for Suzuki cross-coupling reactions. rsc.orgresearchgate.net This is typically achieved by reacting this compound with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. The resulting 2-(5-heptylthien-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can then be coupled with various aryl or vinyl halides. nih.govmdpi.com
Cyanation: The bromo group can be substituted by a cyano (-CN) group to form 5-heptylthiophene-2-carbonitrile. Palladium-catalyzed cyanation is a modern, efficient method for this transformation. wikipedia.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferricyanide. google.com
Radical Reactions and Polymerization Pathways
While metal-catalyzed cross-coupling is the dominant polymerization method, pathways involving radical intermediates are also possible. Chemical oxidative polymerization is a common alternative that proceeds through radical cations.
In this method, a strong oxidizing agent, most commonly iron(III) chloride (FeCl₃), is used to initiate polymerization of a neutral thiophene monomer (e.g., 3-heptylthiophene (B1332389), which can be synthesized from this compound). The proposed mechanism involves the oxidation of the thiophene monomer to a radical cation. Two of these radical cations can then couple to form a dimer, which is subsequently re-oxidized to continue the chain growth. nih.gov This method is often simpler to perform than KCTP but typically results in polymers with lower regioregularity and broader molecular weight distributions, which can negatively impact electronic properties. nih.gov
Oxidative Polymerization Mechanisms of this compound
Oxidative polymerization is a common and straightforward method for synthesizing poly(alkylthiophene)s (PATs). For a monomer like this compound, this process is typically initiated by an oxidizing agent such as iron(III) chloride (FeCl₃). nih.govnih.gov
The mechanism is generally understood to proceed through the formation of radical cations. nih.govkpi.ua The process begins with the oxidation of the thiophene monomer by FeCl₃, which removes an electron from the π-system of the thiophene ring to create a radical cation. researchgate.netrloginconsulting.com These highly reactive intermediates then couple with each other. Subsequent loss of two protons (2H⁺) and re-aromatization lead to the formation of a neutral dimer. researchgate.net This process of oxidation, coupling, and deprotonation continues, extending the polymer chain by adding monomer units, dimers, and oligomers. nih.govsci-hub.st The polymerization is considered complete when the oxidant is consumed or the reaction is quenched, typically by adding a reducing agent like methanol. nih.gov
The reaction conditions, including the order of reagent addition, solvent, and monomer-to-oxidant ratio, significantly impact the resulting polymer's molecular weight and properties. nih.gov For instance, two common methods are "standard addition" (adding oxidant to the monomer solution) and "reverse addition" (adding monomer to the oxidant suspension). nih.gov The choice of method alters the oxidation potential of the solution and can shift the polymerization mechanism between step-growth and chain-growth characteristics, thereby affecting the final molecular weight. nih.gov
| Parameter Varied | Effect | Reason |
|---|---|---|
| Lower Reaction Temperature | Increased molecular weight and regioregularity | Suppression of side reactions and improved selectivity |
| Higher Monomer Concentration | Increased molecular weight | Favors polymer chain growth over termination |
| Solvent Choice (e.g., Chlorobenzene vs. Chloroform) | Affects molecular weight and regioregularity | Influences polymer solubility and solvation of growing chains |
| Monomer/Oxidant Ratio | Significantly impacts yield and molecular weight | Affects the number of oxidized species available for polymerization |
Controlled Radical Polymerization Strategies for Conjugated Systems
While traditional controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) are powerful tools for many vinyl monomers, their application to conjugated systems like thiophenes is not straightforward. sigmaaldrich.comyoutube.com For monomers such as this compound, "controlled" polymerization is predominantly achieved through a chain-growth mechanism known as Catalyst-Transfer Polycondensation (CTP) . rsc.orgrsc.orgnih.gov
CTP is a type of condensation polymerization that exhibits characteristics of a living/controlled process, allowing for the synthesis of well-defined conjugated polymers with predictable molecular weights, low dispersity, and controlled end-groups. rsc.orgrsc.org The mechanism relies on the transition metal catalyst (typically nickel or palladium) remaining associated with the end of the growing polymer chain after each monomer insertion. rsc.org
The process involves three key steps:
Oxidative Addition : The active metal catalyst (e.g., Ni(0)) inserts into the carbon-halogen bond (e.g., C-Br) of the monomer.
Transmetalation : A new, metalated monomer (e.g., a Grignard reagent) transfers its organic group to the catalyst center, displacing the halide.
Reductive Elimination : The two organic groups on the catalyst couple, forming a new C-C bond and regenerating the active catalyst, which now resides at the new chain end, ready for the next cycle.
This "living" nature allows for the synthesis of block copolymers by sequential monomer addition. nii.ac.jp This mechanism contrasts with traditional radical polymerizations, which involve free radical propagating species. cmu.edu
Catalytic Transformations Involving this compound
Role of Transition Metal Catalysts in Cross-Coupling and Polymerization
Transition metal catalysts, particularly those based on nickel (Ni) and palladium (Pd), are central to the synthesis and functionalization of polythiophenes from monomers like this compound. researchgate.net These catalysts enable precise C-C bond formation through various cross-coupling reactions.
Kumada Catalyst-Transfer Polycondensation (KCTP) is a highly effective method for producing regioregular (head-to-tail) poly(alkylthiophene)s. acs.orgrsc.orgrsc.org This reaction uses a nickel catalyst, often with a phosphine ligand like Ni(dppp)Cl₂ or Ni(dppe)Cl₂, to polymerize a thiophene Grignard monomer (2-chloromagnesio-5-bromo-3-alkylthiophene). acs.orgacs.org The use of brominated monomers is crucial, as studies have shown that for brominated thiophenes, a Ni(II)-dithienyl complex is the catalyst resting state, which leads to a controlled polymerization. rsc.org In contrast, chlorinated monomers can lead to uncontrolled processes, while iodinated monomers can be inhibited by magnesium salt byproducts. rsc.org
Suzuki Polycondensation is another powerful technique, utilizing a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to couple a thiophene boronic acid or ester with a dihalo-aromatic compound. researchgate.netjcu.edu.auchemrxiv.org This method is also used to synthesize a variety of thiophene-containing polymers and oligomers. researchgate.netjcu.edu.au The choice between different cross-coupling reactions can significantly affect the yield and purity of the products. For instance, in the synthesis of some bithiophene derivatives, the Suzuki reaction was found to give higher yields compared to the Negishi reaction. researchgate.net
| Polymerization Method | Typical Catalyst | Monomer Type | Key Advantages |
|---|---|---|---|
| Kumada (KCTP) | Ni(dppp)Cl₂, Ni(dppe)Cl₂ acs.org | Thiophene Grignard reagent | High regioregularity, controlled molecular weight, living characteristics. acs.orgacs.org |
| Suzuki | Pd(PPh₃)₄, Pd₂(dba)₃ researchgate.netjcu.edu.au | Thiophene boronic acid/ester + Aryl halide | High functional group tolerance, stable monomers. jcu.edu.au |
| Stille | Pd(PPh₃)₄ | Organostannane + Aryl halide | Mild reaction conditions. |
| Direct Arylation Polymerization (DArP) | Pd(OAc)₂ | Brominated thiophene + Thiophene with C-H bond | Atom economical (avoids organometallic intermediates). |
Ligand Effects on Reaction Efficiency and Selectivity
The ligands coordinated to the transition metal center are not mere spectators; they play a decisive role in controlling the catalyst's activity, stability, and selectivity. illinois.edunih.govmdpi.com In the context of polymerizing this compound, ligand effects are critical for achieving desired polymer properties such as high regioregularity and narrow molecular weight distribution.
Steric and Electronic Effects : The steric bulk and electronic properties of ligands, particularly phosphine-based ligands (e.g., PPh₃, dppe, dppp) and N-heterocyclic carbenes (NHCs), are crucial. illinois.edukobe-u.ac.jp
Steric Hindrance : Bulky ligands can increase the rate of reductive elimination and suppress side reactions like β-hydride elimination, which is important for preventing premature chain termination. illinois.edumdpi.com In KCTP, bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are highly effective. acs.orgru.nl They prevent head-to-head couplings, leading to highly regioregular head-to-tail polymers. ru.nl The use of monodentate ligands like triphenylphosphine (B44618) (PPh₃) can sometimes lead to homocoupling side reactions and lower initiation efficiencies. acs.org
Electronic Properties : The electron-donating or electron-withdrawing nature of a ligand modifies the electron density at the metal center. illinois.eduresearchgate.net Electron-rich ligands can make the metal more nucleophilic, influencing the rates of oxidative addition and reductive elimination. illinois.edu For some palladium-catalyzed polymerizations, catalysts with strongly electron-donating ligands produce higher molecular weight polymers and show greater tolerance to polar functional groups. researchgate.net
The choice of ligand can determine the very success of a polymerization. For instance, in the KCTP of certain sterically hindered thiophene monomers, catalysts with dppe or dppp ligands are effective, whereas other catalysts might fail to produce a polymer. acs.org
| Ligand | Type | Observed Effect on Polymerization | Reference |
|---|---|---|---|
| dppe (1,2-bis(diphenylphosphino)ethane) | Bidentate Phosphine | Promotes high head-to-tail regioregularity; enables controlled, chain-growth polymerization. | nii.ac.jpacs.org |
| dppp (1,3-bis(diphenylphosphino)propane) | Bidentate Phosphine | Similar to dppe, effectively suppresses head-to-head coupling, leading to high regioregularity. | acs.orgru.nl |
| PPh₃ (Triphenylphosphine) | Monodentate Phosphine | Can lead to moderate or low initiation efficiencies and potential side reactions. | acs.org |
| N-Heterocyclic Carbenes (NHCs) | Carbene | Highly effective for coupling reactions, including polymerization of chlorothiophenes. | kobe-u.ac.jp |
Applications of 2 Bromo 5 Heptylthiophene in Advanced Materials Science
Monomer for Conjugated Polymers in Organic Electronics
As a monomer, 2-bromo-5-heptylthiophene is instrumental in the synthesis of conjugated polymers, which are the active components in a range of organic electronic devices. The heptyl side chain imparts solubility to the resulting polymers, a crucial factor for their processing from solution, while the bromine atom provides a reactive site for polymerization.
Synthesis of Regioregular Poly(heptylthiophene) Analogues
The polymerization of this compound can yield poly(3-heptylthiophene) (P3HT), a material analogous to the well-studied poly(3-hexylthiophene). The control over the regioregularity of the polymer chain is critical for achieving high charge carrier mobility. nih.gov Head-to-tail (HT) coupling of the monomer units leads to a more planar polymer backbone, facilitating intermolecular π-π stacking and efficient charge transport. rsc.org
Several synthetic methodologies have been developed to achieve high regioregularity in poly(3-alkylthiophene)s, and these are applicable to the heptyl derivative. The Grignard Metathesis (GRIM) polymerization is a widely used method that offers a simple, efficient, and scalable route to regioregular P3HT. researchgate.net This method involves the reaction of 2,5-dibromo-3-heptylthiophene (B13394383) with a Grignard reagent to form a magnesium-thiophene intermediate, which is then polymerized using a nickel catalyst. While this specific reaction for the heptyl derivative is not extensively documented in dedicated studies, the underlying chemical principles are well-established for similar alkylthiophenes. researchgate.net
The properties of the resulting poly(3-heptylthiophene) are expected to be similar to those of poly(3-hexylthiophene), with the longer heptyl chain potentially influencing solubility and solid-state packing. The molecular weight and regioregularity of the polymer can be controlled by the choice of catalyst, reaction time, and temperature. researchgate.net
Table 1: Typical Synthesis Methods for Regioregular Poly(3-alkylthiophene)s
| Method | Description | Key Features |
|---|---|---|
| Grignard Metathesis (GRIM) | Polymerization of a Grignard-functionalized thiophene (B33073) monomer catalyzed by a nickel complex. | Simple, efficient, scalable, and can be performed at room temperature. |
| Rieke Method | Utilizes highly reactive "Rieke zinc" to form a zinc-thiophene intermediate for polymerization. | Offers good control over regioregularity. |
| McCullough Method | Involves the lithiation of 2-bromo-3-alkylthiophene followed by transmetalation and polymerization. | One of the earliest methods for high regioregularity P3AT synthesis. |
| Heck Coupling | A palladium-catalyzed cross-coupling reaction. | Provides an alternative route to P3HT with high regioregularity. researchgate.net |
Copolymerization Strategies with Other Thiophene and Heterocyclic Monomers
Copolymerization of this compound with other thiophene or heterocyclic monomers is a powerful strategy to fine-tune the electronic and optical properties of the resulting materials. By incorporating different monomer units into the polymer backbone, researchers can adjust the bandgap, HOMO/LUMO energy levels, and charge transport characteristics. For instance, a copolymer of 3-heptylthiophene (B1332389) and pyridazine (B1198779) has been synthesized using a nickel(II) complex catalyst. researchgate.net The resulting copolymer was soluble in various organic solvents and exhibited an absorption peak at 405 nm. researchgate.net
Block copolymers can also be synthesized to combine the properties of different polymer segments. For example, block copolymers of regioregular poly(3-hexylthiophene) have been prepared with polymers like poly(methyl acrylate) and poly(γ-benzyl-L-glutamate). Current time information in Pasuruan, ID.nih.gov These materials can self-assemble into well-defined nanostructures, which is advantageous for applications in devices like organic solar cells. While specific examples with this compound are not prevalent in the literature, the synthetic strategies, such as living polymerization techniques, are transferable. acs.org
Building Block for Oligothiophenes and π-Conjugated Systems
Beyond its use in long-chain polymers, this compound serves as a fundamental building block for the synthesis of well-defined, shorter-chain oligothiophenes and other π-conjugated systems. These materials are valuable for fundamental studies of charge transport and for applications where precise control over molecular structure is paramount.
Controlled Synthesis of Defined-Length Oligomers
The synthesis of oligothiophenes with a specific number of repeating units can be achieved through iterative cross-coupling reactions. Methods like the Suzuki and Stille couplings are commonly employed, where a bromo-functionalized thiophene, such as this compound, is coupled with a boronic acid or organotin-functionalized thiophene. sigmaaldrich.com By carefully controlling the reaction stoichiometry and using protecting groups, oligomers of a desired length can be built up step-by-step. The heptyl side chains in these oligomers ensure their solubility, allowing for purification and characterization at each step.
End-Capping and Functionalization for Tunable Electronic Properties
This compound can be used to introduce heptylthiophene units at the ends of other conjugated molecules, a process known as end-capping. This can be used to modify the electronic properties, solubility, and solid-state packing of the core molecule. For example, phenyl end-capped oligothiophenes have been synthesized to study their absorption and emission properties. benthamopenarchives.com The bromine atom on this compound allows for its attachment to a variety of conjugated systems through cross-coupling reactions. The presence of bromine as an end group on poly(3-hexylthiophene) has been shown to influence hole trapping in the material. acs.org
Role in Organic Field-Effect Transistors (OFETs)
Polymers and oligomers derived from this compound are prime candidates for the active semiconductor layer in organic field-effect transistors (OFETs). The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor, which is a measure of how quickly charges can move through the material.
The regioregular structure of poly(3-heptylthiophene) is expected to lead to good OFET performance, analogous to that of poly(3-hexylthiophene). For P3HT, charge carrier mobilities typically range from 10⁻³ to 10⁻¹ cm²/Vs. researchgate.net The on/off ratio, which is the ratio of the current when the transistor is "on" to when it is "off," is another critical parameter, and values greater than 10³ are often achieved for P3HT-based devices. researchgate.net
The performance of OFETs based on poly(3-alkylthiophene)s is highly dependent on factors such as the regioregularity of the polymer, its molecular weight, the processing conditions of the thin film, and the nature of the dielectric interface. researchgate.netaip.org For instance, the choice of solvent for spin-coating the polymer film can significantly impact the film morphology and, consequently, the device mobility. aip.org While specific performance data for OFETs based on poly(3-heptylthiophene) is not widely reported, the extensive research on P3HT provides a strong indication of its potential.
Table 2: Typical OFET Performance Parameters for Poly(3-hexylthiophene)
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Hole Mobility (μ) | 10⁻³ - 10⁻¹ cm²/Vs | Determines the switching speed of the transistor. |
| On/Off Current Ratio | > 10³ | Indicates the ability of the transistor to switch between conducting and non-conducting states. |
| Threshold Voltage (Vth) | Varies | The gate voltage required to turn the transistor "on". |
Charge Transport Characteristics in Materials Derived from this compound
The charge transport properties of materials derived from this compound, such as P3HpT, are fundamental to their application in electronic devices. The mobility of charge carriers, typically holes in this class of p-type semiconductors, is a key performance metric.
Research has shown that the charge-carrier mobility of neat poly(3-heptylthiophene) is substantially lower than that of its close analog, poly(3-hexylthiophene) (P3HT). squarespace.com However, when blended with fullerene derivatives like tcichemicals.comtcichemicals.com-phenyl C61 butyric acid methyl ester (PCBM) for solar cell applications, the mobility of the P3HpT blend is significantly improved. squarespace.com This enhancement is crucial for the efficient extraction of photogenerated charges in photovoltaic devices.
Table 1: Charge Carrier Mobility of Neat Poly(3-alkylthiophene)s
| Polymer | Charge Carrier Mobility (cm²/Vs) |
| Poly(3-hexylthiophene) (P3HT) | ~10⁻³ - 10⁻² |
| Poly(3-heptylthiophene) (P3HpT) | Substantially inferior to P3HT |
| Poly(3-octylthiophene) (P3OT) | Lower than P3HT |
This table presents a qualitative comparison of the charge carrier mobility of neat poly(3-alkylthiophene)s, highlighting the lower mobility of P3HpT compared to P3HT.
Impact of Molecular Structure on Device Performance and Stability
The molecular structure of polymers derived from this compound, particularly the length of the alkyl side chain, has a profound impact on the performance and mechanical properties of electronic devices. A small change in the side chain from a hexyl (n=6) to a heptyl (n=7) or octyl (n=8) group can dramatically alter the material's flexibility and stretchability. squarespace.com
Neat P3HpT exhibits mechanical properties more akin to the more flexible poly(3-octylthiophene) (P3OT) than the more rigid P3HT. squarespace.com This increased compliance and ductility make P3HpT a compelling candidate for applications in flexible and stretchable electronics where mechanical robustness is paramount. However, for applications like field-effect transistors where high charge-carrier mobility is the primary concern, the inferior mobility of neat P3HpT compared to P3HT makes it a less suitable choice unless mechanical compliance is a more critical factor. squarespace.com
Application in Organic Photovoltaics (OPVs) and Solar Cells
Materials derived from this compound have shown promise in the field of organic photovoltaics. Their ability to absorb light and transport charge makes them suitable for use as the active layer in solar cells.
Donor and Acceptor Materials in Bulk Heterojunction Architectures
In the most common organic solar cell architecture, the bulk heterojunction (BHJ), a blend of an electron donor and an electron acceptor material forms the active layer. Polymers derived from this compound, such as P3HpT, typically function as the electron donor.
When blended with an electron acceptor like PCBM, P3HpT-based solar cells have demonstrated electronic properties comparable to those based on the widely studied P3HT. squarespace.com This suggests that while the neat material has lower charge mobility, the blend morphology and electronic interactions in the BHJ architecture lead to efficient device performance. The comparable power conversion efficiency (PCE) of P3HpT:PCBM solar cells to their P3HT counterparts makes P3HpT a viable alternative, especially in applications demanding greater mechanical flexibility. squarespace.com
Table 2: Performance of P3HpT-based Organic Solar Cells
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) |
| Poly(3-heptylthiophene) (P3HpT) | PCBM | Comparable to P3HT:PCBM |
This table summarizes the performance of P3HpT in a bulk heterojunction solar cell, indicating its comparable efficiency to P3HT-based devices.
Interface Engineering and Device Efficiency Optimization
Optimizing the interfaces between the different layers of an organic solar cell is critical for maximizing device efficiency. This includes the interface between the active layer and the electrodes, as well as the donor-acceptor interface within the bulk heterojunction.
Sensing Applications of Conjugated Materials Derived from this compound
The electronic properties of conjugated polymers derived from this compound can be modulated by their interaction with chemical species, making them suitable for sensing applications.
Chemoresistive Sensors for Volatile Organic Compounds
Chemoresistive sensors operate by measuring the change in electrical resistance of a material upon exposure to a chemical analyte. Conjugated polymers are attractive for this application due to their sensitivity and the ability to tune their chemical selectivity.
While research on the specific use of P3HpT for chemoresistive sensing of volatile organic compounds (VOCs) is not as extensive as for P3HT, the underlying sensing mechanism is expected to be similar. The absorption of VOC molecules into the polymer film can cause swelling and changes in the polymer chain packing, which in turn affects the charge transport and, consequently, the material's resistance. The slightly different chemical nature of the heptyl side chain compared to the hexyl side chain could potentially lead to different sensitivities and selectivities towards various VOCs, an area ripe for further investigation.
Optical Biosensors and Chemoresponsive Materials
Poly(3-heptylthiophene), derived from this compound, is at the forefront of research into optical biosensors and chemoresponsive materials. These materials are designed to exhibit a detectable change in their optical properties, such as color or fluorescence, in response to the presence of a specific chemical or biological analyte. This capability stems from the unique electronic structure of the conjugated polymer backbone.
The sensing mechanism in poly(3-alkylthiophene)-based sensors is primarily driven by conformational changes in the polymer chain. rsc.org In a solution, the polymer chains are typically in a coiled conformation. The introduction of an analyte can induce a planarization of the polymer backbone, leading to a more ordered, aggregated state. This conformational transition from a "coil" to a "rod" structure alters the electronic properties of the polymer, resulting in a noticeable change in its absorption and emission spectra.
Colorimetric Sensing:
One of the most significant applications of these materials is in colorimetric sensors, where the presence of an analyte causes a visible color change. This phenomenon, known as chromism, allows for the straightforward, often naked-eye, detection of various substances. For instance, polythiophene derivatives have been successfully employed as colorimetric sensors for a range of analytes, including metal ions, organic molecules, and biomolecules.
The interaction between the analyte and the polymer's side chains can disrupt the planarity of the conjugated backbone, leading to a blue shift in the absorption spectrum (a change to a shorter wavelength). Conversely, analytes that promote interchain aggregation can cause a red shift (a change to a longer wavelength). This shift in the absorption maximum is the basis for the color change observed.
Fluorescence-Based Sensing:
In addition to colorimetric changes, poly(3-alkylthiophene)s are also utilized in fluorescence-based sensors. The fluorescence of these polymers can be "quenched" or "turned on" in the presence of specific analytes. Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. In the context of polythiophene-based sensors, the binding of an analyte can provide a non-radiative pathway for the excited state to relax, thus reducing the emission of light.
This principle has been effectively used to develop highly sensitive detectors for various analytes. For example, the fluorescence of a polythiophene derivative can be quenched upon interaction with certain metal ions or electron-deficient molecules. This high sensitivity makes fluorescence-based sensors particularly valuable for detecting trace amounts of substances.
Research Findings:
While specific research on poly(3-heptylthiophene) is less prevalent, extensive studies on poly(3-hexylthiophene) (P3HT) provide a strong basis for understanding the expected behavior of its heptyl counterpart. The optical properties of P3HT have been thoroughly characterized, revealing its potential in sensor applications. uobasrah.edu.iqnih.gov Thin films of P3HT exhibit a distinct absorption spectrum in the visible range and a characteristic photoluminescence peak. uobasrah.edu.iq
The sensitivity of P3HT-based sensors has been demonstrated for various volatile organic compounds (VOCs) and other chemical species. nih.govmdpi.com These sensors often operate by monitoring changes in the material's resistance or optical properties upon exposure to the target analyte. The interaction between the analyte and the P3HT film modulates the charge carrier concentration or mobility within the polymer, leading to a measurable response. nih.gov
Below are interactive data tables summarizing typical optical properties of a poly(3-alkylthiophene) like P3HT, which are expected to be similar for poly(3-heptylthiophene), and a summary of its sensing applications based on existing research.
Table 1: Optical Properties of a Representative Poly(3-alkylthiophene) Film
| Property | Value | Reference |
|---|---|---|
| Absorption Maximum (λmax) | ~520-550 nm | rsc.org |
| Photoluminescence Maximum (λem) | ~594 nm | uobasrah.edu.iq |
| Optical Band Gap | ~1.9 - 2.1 eV | uobasrah.edu.iq |
Table 2: Examples of Analytes Detected by Polythiophene-Based Optical Sensors
| Analyte | Sensing Principle | Observed Change | Reference |
|---|---|---|---|
| Metal Ions (e.g., Cu2+, Hg2+) | Fluorescence Quenching | Decrease in fluorescence intensity | nih.gov |
| Volatile Organic Compounds (VOCs) | Change in Resistance/Optical Properties | Shift in absorption/emission spectra | nih.govresearchgate.net |
| Biomolecules (e.g., DNA, proteins) | Colorimetric/Fluorescence Change | Visible color change or fluorescence response | acs.org |
| Ammonia | Change in Resistance | Increase in resistance | nih.gov |
The development of chemoresponsive materials from this compound-derived polymers holds significant promise for creating low-cost, portable, and highly sensitive detection systems for a wide array of applications, from environmental monitoring to medical diagnostics. nih.gov
Future Perspectives and Emerging Research Directions for 2 Bromo 5 Heptylthiophene
Development of Novel Synthetic Methodologies for Enhanced Control and Efficiency
While established methods for the synthesis of 2-bromo-5-heptylthiophene and its derivatives exist, ongoing research is focused on developing more efficient, selective, and sustainable synthetic routes. Traditional methods often rely on metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which, while effective, can present challenges related to catalyst cost, removal of metallic impurities, and functional group tolerance. researchgate.netresearchgate.net
Future efforts are likely to concentrate on the following areas:
C-H Activation/Functionalization: Direct C-H activation represents a more atom-economical approach to functionalizing the thiophene (B33073) ring, eliminating the need for pre-functionalized starting materials. nih.gov This methodology could lead to more streamlined and environmentally friendly synthetic pathways to this compound and its derivatives.
Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of reaction control, scalability, and safety. The development of flow-based syntheses for this compound could lead to higher yields, improved purity, and more efficient production processes.
Biocatalysis: The exploration of enzymatic catalysis for the synthesis of thiophene derivatives is a nascent but promising area. Biocatalytic methods could offer unparalleled selectivity and operate under mild, environmentally benign conditions.
Green Chemistry Approaches: There is a growing emphasis on the use of greener solvents, catalysts, and reaction conditions. nih.gov Research into microwave-assisted synthesis, sonochemistry, and the use of ionic liquids as reaction media for the synthesis of thiophene derivatives is expected to intensify.
The development of these novel synthetic methodologies will be crucial for the cost-effective and sustainable production of this compound, thereby facilitating its wider application in various technologies.
Exploration of this compound in Multifunctional Materials Systems
The versatility of the this compound scaffold makes it an ideal candidate for incorporation into a wide range of multifunctional materials. The bromo- and heptyl-substituents provide handles for further chemical modification, allowing for the fine-tuning of the electronic, optical, and morphological properties of the resulting materials.
Future research in this area is expected to focus on:
Organic Photovoltaics (OPVs): this compound is a key monomer for the synthesis of poly(3-heptylthiophene) (P3HT), a widely studied donor polymer in OPV devices. Future work will likely involve the development of novel copolymers and blends incorporating this compound to enhance power conversion efficiencies, improve device stability, and enable the fabrication of flexible and transparent solar cells. mdpi.com
Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are extensively used as the active layer in OFETs. nih.gov Research will continue to explore the synthesis of new semiconducting polymers derived from this compound with high charge carrier mobilities, good on/off ratios, and excellent environmental stability for applications in flexible displays, sensors, and logic circuits.
Organic Light-Emitting Diodes (OLEDs): Thiophene-containing materials can be employed as charge transport layers or as part of the emissive layer in OLEDs. nih.gov Future investigations may focus on designing and synthesizing novel thiophene-based materials with tailored energy levels and high photoluminescence quantum yields for use in next-generation lighting and display technologies.
Sensors and Actuators: The electronic and optical properties of conjugated polymers derived from this compound can be sensitive to their local environment. This responsiveness can be harnessed to develop chemical sensors, biosensors, and actuators.
The exploration of this compound in these and other multifunctional material systems will be driven by the desire to create novel devices with enhanced performance, lower cost, and greater flexibility compared to their inorganic counterparts.
Integration of Advanced Spectroscopic Probes for In-situ Reaction Monitoring and Materials Characterization
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound and its subsequent polymerization is essential for optimizing reaction conditions and controlling the properties of the resulting materials. The integration of advanced spectroscopic techniques for in-situ monitoring can provide real-time insights into these processes.
Future research will likely involve the use of:
In-situ NMR and IR Spectroscopy: These techniques can be used to follow the progress of a reaction in real-time, providing information on the consumption of reactants, the formation of intermediates, and the generation of products. This data can be invaluable for optimizing reaction parameters and developing more efficient synthetic protocols.
UV-Vis Spectroscopy: For polymerization reactions, in-situ UV-Vis spectroscopy can be used to monitor the growth of the conjugated polymer chain, providing information on the kinetics of the polymerization process. researchgate.net
Raman Spectroscopy: This technique can provide detailed information about the vibrational modes of molecules and can be used to study the structure and conformation of thiophene-based polymers in both solution and the solid state.
X-ray Scattering Techniques: Techniques such as Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are crucial for characterizing the morphology and molecular packing of thin films of polymers derived from this compound, which are critical for device performance.
By combining these advanced spectroscopic probes with theoretical modeling, researchers can gain a comprehensive understanding of the structure-property relationships in materials derived from this compound, enabling the rational design of materials with improved performance.
High-Throughput Screening and Combinatorial Approaches for Derivative Discovery
The vast chemical space that can be explored by modifying the this compound scaffold presents a significant opportunity for the discovery of new materials with enhanced properties. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly synthesizing and evaluating large libraries of compounds. ewadirect.comunchainedlabs.com
Future research directions in this area include:
Automated Synthesis: The use of robotic systems for the automated synthesis of libraries of this compound derivatives will significantly accelerate the discovery process.
High-Throughput Characterization: The development of rapid and reliable methods for characterizing the electronic, optical, and morphological properties of these derivatives is essential for identifying promising candidates.
Machine Learning and Data-Driven Discovery: By combining HTS data with machine learning algorithms, it is possible to develop predictive models that can guide the design of new materials with desired properties, thereby reducing the need for extensive experimental screening.
The application of HTS and combinatorial approaches to the discovery of novel this compound derivatives has the potential to revolutionize the field of organic electronics by accelerating the pace of materials innovation.
Computational Design and Prediction of Novel Thiophene-Based Materials
Computational modeling and simulation have become indispensable tools in materials science, enabling the prediction of material properties and the rational design of new materials. researchgate.net For this compound and its derivatives, computational methods can provide valuable insights into their electronic structure, charge transport properties, and optical spectra.
Future research in this area will likely focus on:
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method that can be used to calculate the electronic and geometric properties of molecules. researchgate.netnih.govacs.orgorientjchem.orgnih.gov It can be employed to predict the HOMO/LUMO energy levels, band gaps, and absorption spectra of novel thiophene-based materials, which are crucial parameters for their application in electronic devices.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the morphology and dynamics of polymers derived from this compound in the solid state. This information is critical for understanding how molecular packing and intermolecular interactions influence charge transport and device performance.
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to establish correlations between the molecular structure of thiophene derivatives and their macroscopic properties. These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding experimental efforts.
The integration of these computational approaches with experimental synthesis and characterization will create a powerful feedback loop for the accelerated discovery and optimization of novel thiophene-based materials with tailored properties for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-bromo-5-heptylthiophene, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Pd-catalyzed cross-coupling reactions. For example, 2,5-dibromo-3-hexylthiophene derivatives are synthesized using Pd(PPh₃)₄ (4 mol%) in 1,4-dioxane under inert conditions, with arylboronic acids and K₃PO₄ as reagents. Yields depend on catalyst loading, solvent purity, and reaction temperature (e.g., 90°C for 12 hours yields ~95% for aryl-substituted analogs) . Alternative methods include borane-mediated reductions for related brominated thiophenes, where solvent choice (e.g., THF) and stoichiometry are critical for efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential: ¹H-NMR resolves alkyl chain integration (e.g., δ 0.85–2.65 ppm for hexyl groups) and aromatic proton environments, while ¹³C-NMR confirms thiophene ring substitution patterns. Mass spectrometry (EIMS) identifies molecular ion peaks (e.g., [M-Br]+ at m/z 257.42) and fragmentation pathways. Elemental analysis validates purity (e.g., C: 60.53%, H: 6.28% for C₁₇H₂₁BrS) .
Q. What are the key physical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer : While direct data for this compound is limited, analogs like 3-bromothiophene derivatives exhibit melting points between 129–130°C and solubility in polar aprotic solvents (e.g., ethyl acetate, THF). The heptyl chain enhances lipophilicity, requiring purification via column chromatography with ethyl acetate/hexane mixtures .
Advanced Research Questions
Q. How does the heptyl substituent affect electronic properties compared to shorter alkyl chains in brominated thiophenes?
- Methodological Answer : Density Functional Theory (DFT/B3LYP) analyses reveal that longer alkyl chains (e.g., heptyl vs. hexyl) lower the HOMO-LUMO gap by ~0.3 eV, enhancing charge transport in organic semiconductors. This is attributed to increased electron-donating inductive effects and reduced steric hindrance in planar thiophene systems . Comparative studies with methyl or acetyl substituents show alkyl chain length inversely correlates with crystallinity, impacting thin-film device performance .
Q. What strategies resolve contradictions in reported reaction yields for Pd-catalyzed syntheses of brominated thiophenes?
- Methodological Answer : Yield discrepancies often arise from trace moisture or oxygen, which deactivate Pd catalysts. Rigorous inert-atmosphere techniques (e.g., Schlenk lines) and solvent drying (e.g., molecular sieves for 1,4-dioxane) improve reproducibility. Statistical optimization (e.g., Design of Experiments) identifies critical variables: catalyst loading (≥4 mol%), base stoichiometry (1.75 eq K₃PO₄), and reaction time (12–18 hours) .
Q. How can computational methods predict regioselectivity in this compound functionalization?
- Methodological Answer : Transition state modeling using DFT identifies steric barriers at the C5 position due to the heptyl chain, favoring C2 reactivity in cross-coupling. HOMO localization on the bromine atom (via Mulliken charge analysis) directs electrophilic substitution. Molecular docking studies further predict steric clashes with bulky catalysts (e.g., Pd(PtBu₃)₂), guiding ligand selection for selective mono-functionalization .
Q. What are the challenges in achieving regioselective C–H activation in this compound?
- Methodological Answer : The heptyl group sterically shields the C3 position, limiting direct C–H activation. Strategies include:
- Directing groups : Introducing pyridine or carbonyl auxiliaries at C5 to orient catalysts.
- Solvent effects : Using low-polarity solvents (e.g., toluene) to reduce electronic interference.
- Temperature modulation : High temperatures (≥110°C) overcome steric barriers but risk side reactions, requiring real-time monitoring via TLC or GC-MS .
Data Contradiction Analysis
Q. Why do some studies report conflicting HOMO-LUMO values for alkylated bromothiophenes?
- Methodological Resolution : Variations arise from computational parameters (e.g., basis sets, solvation models). Standardizing DFT protocols (e.g., B3LYP/6-31G* for geometry optimization and LanL2DZ for bromine) reduces discrepancies. Experimental validation via cyclic voltammetry (e.g., measuring oxidation potentials) aligns computational predictions with empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
